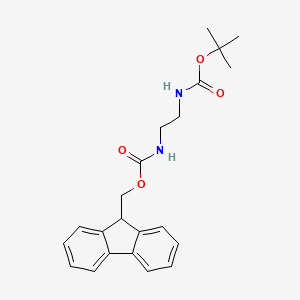

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate

Descripción general

Descripción

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is a chemical compound known for its use in various scientific research applications. It is often utilized as a protecting group for amine groups during peptide synthesis, which is a crucial process in the field of biochemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate in a mixture of tetrahydrofuran (THF) and water at 0°C . The product is then purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluorenones under aerobic conditions in the presence of potassium hydroxide (KOH) in THF.

Substitution: The compound can participate in substitution reactions where the fluorenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium hydroxide (KOH) in THF under aerobic conditions.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Fluorenones.

Substitution: Products vary based on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is widely used in scientific research, particularly in:

Chemistry: As a protecting group for amine groups during peptide synthesis.

Biology: In the synthesis of peptides and proteins for biological studies.

Industry: Used in the production of various chemical compounds and materials.

Mecanismo De Acción

The mechanism of action of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine group of amino acids during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (2-aminoethyl)carbamate: Used in similar protecting group strategies.

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A precursor in the synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate.

Uniqueness

This compound is unique due to its dual protecting groups, which provide stability and selectivity in peptide synthesis. The combination of the fluorenyl and tert-butyl groups offers distinct advantages in terms of reactivity and ease of removal under specific conditions .

Actividad Biológica

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate, with the CAS number 166410-28-2, is a synthetic compound that has garnered attention in various scientific research applications. Its molecular formula is , and it has a molecular weight of 382.45 g/mol. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.45 g/mol |

| CAS Number | 166410-28-2 |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may exhibit antioxidant properties , which can mitigate oxidative stress in cells. Additionally, it has been studied for its potential anti-inflammatory effects , making it relevant in conditions characterized by inflammation.

Case Studies and Research Findings

- Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant scavenging activity against free radicals, suggesting a potential role in preventing oxidative damage in biological systems .

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating diseases such as arthritis and other inflammatory disorders .

- Neuroprotective Properties : Research has also explored the neuroprotective effects of this compound. A recent study found that it could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential use in neurodegenerative diseases .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. It is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure . Therefore, handling this compound requires appropriate safety measures.

Applications in Research

Given its biological activities, this compound is being investigated for several applications:

- Drug Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents targeting chronic diseases.

- Biochemical Research : This compound is utilized in studies aimed at understanding oxidative stress and inflammation mechanisms at the cellular level.

Propiedades

IUPAC Name |

tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCNXVJXDPVSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.